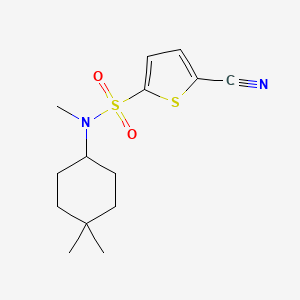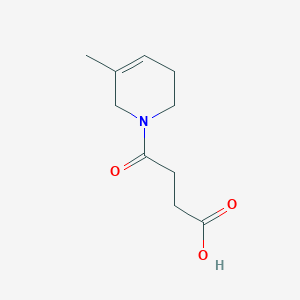
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains a bromine atom and a pyridine ring.
Mechanism of Action
The exact mechanism of action of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine in cancer, neurological disorders, and antimicrobial activity needs to be further elucidated to optimize its therapeutic potential.
3. Structure-Activity Relationship: The structure-activity relationship of this compound needs to be further studied to identify more potent derivatives and optimize its activity.
4. Formulation Development: The formulation of this compound needs to be optimized for its delivery and bioavailability.
Conclusion
In conclusion, this compound is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize its therapeutic potential and reduce toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine in lab experiments are that it exhibits potent activity against various cancer cell lines, microbial strains, and neurological disorders. It is also relatively easy to synthesize and purify.
The limitations of using this compound in lab experiments are that it requires specific conditions such as elevated temperatures and the use of a base for its synthesis. It also has limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the research and development of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine. Some of the potential areas of research are discussed below.
1. Drug Development: This compound has shown significant potential in the development of drugs for cancer, neurological disorders, and antimicrobial agents. Further research is needed to optimize its pharmacokinetic properties and reduce toxicity.
2.
Synthesis Methods
The synthesis of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine involves the reaction of 5-methyl-3,6-dihydro-2H-pyridin-1-amine with 2,4,5-tribromo-3-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. Some of the significant applications of this compound are discussed below.
1. Cancer Research: this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neurological Disorders: This compound has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It acts as an acetylcholinesterase inhibitor and prevents the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
3. Antimicrobial Activity: this compound has also been shown to exhibit potent antimicrobial activity against various microbial strains. It inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis and inhibiting their protein synthesis.
properties
IUPAC Name |
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h3,5-6H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQVCBWIBRDPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)


![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)
